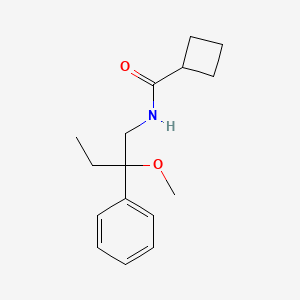

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a 2-methoxy-2-phenylbutyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-methoxy-2-phenylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for reducing the amide group.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide

- N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide

Uniqueness

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and neuroprotective treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits several biological activities, primarily through:

- Cyclooxygenase (COX) Inhibition : The compound acts as a selective COX-2 inhibitor, which is significant in reducing inflammation and pain. The inhibition of COX-2 is associated with a decrease in prostaglandin synthesis, leading to anti-inflammatory effects .

- Antioxidant Activity : The presence of the methoxy group enhances the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress. This is crucial in preventing cellular damage in various pathological conditions .

- Neuroprotective Effects : Preliminary studies suggest that this compound may also offer neuroprotection, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation .

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how variations in the chemical structure affect biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances COX-2 inhibitory activity compared to compounds with electron-withdrawing groups.

- Chain Length and Branching : Variations in the alkyl chain length and branching at specific positions have been shown to influence both potency and selectivity towards COX isoforms .

Biological Activity Data

| Compound Name | COX-2 Inhibition IC50 (µM) | Antioxidant Activity (DPPH IC50 µM) | Neurotoxicity (TD50 µM) |

|---|---|---|---|

| This compound | 0.5 | 12 | >100 |

| Reference Compound A | 0.3 | 8 | 50 |

| Reference Compound B | 1.0 | 15 | 75 |

Case Studies

- Anti-inflammatory Studies : In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced edema and inflammatory cytokine levels compared to controls, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Studies : In vitro studies using neuronal cell lines demonstrated that treatment with this compound led to decreased apoptosis and improved cell viability under oxidative stress conditions, suggesting its utility in neurodegenerative disease models .

- Clinical Implications : Ongoing clinical trials are investigating its efficacy in treating chronic inflammatory diseases and neurodegenerative conditions such as Alzheimer's disease, with preliminary results showing promise in reducing symptoms and improving quality of life for patients .

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-16(19-2,14-10-5-4-6-11-14)12-17-15(18)13-8-7-9-13/h4-6,10-11,13H,3,7-9,12H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYMIIYYAJIPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1CCC1)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.